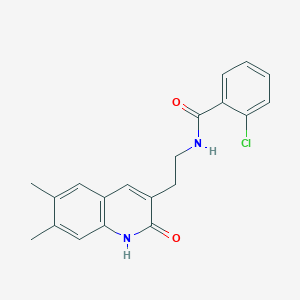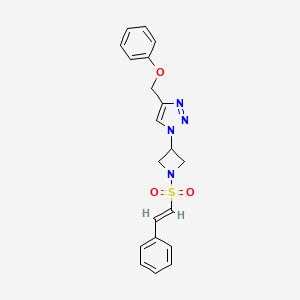
(E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(phenoxymethyl)-1-(1-(styrylsulfonyl)azetidin-3-yl)-1H-1,2,3-triazole, also known as PSAT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PSAT is a triazole-based compound that has been shown to exhibit potent biological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Wissenschaftliche Forschungsanwendungen
Azetidine, Pyrrolidine, and Piperidine Derivatives
Research on azetidine derivatives, including those with triazole moieties, has shown applications in developing compounds with selective receptor agonist properties, potentially useful for treating conditions like migraines. The study by Habernickel (2001) explores the pharmaceutical market's reflection through patents, including compounds with structures similar to the one , indicating their relevance in designing new therapeutic agents (Habernickel, 2001).
Antimicrobial Activity of Sulphur Containing 1,2,4-Triazole Derivatives
Rao et al. (2014) reported the synthesis and characterization of novel sulphur-containing 1,2,4-triazole derivatives, highlighting their antimicrobial activities. This study underscores the significance of triazole derivatives in developing new antimicrobial agents, suggesting potential research applications of similar compounds in combating microbial infections (Rao et al., 2014).
Synthesis and Pharmacological Evaluation of Azetidine-Triazoles
Another study on azetidine and triazole derivatives examined their synthesis and evaluation for antibacterial and anti-inflammatory activities. This research implies that compounds with azetidine and triazole frameworks can serve as leads in developing new anti-inflammatory and antibacterial drugs, presenting a possible area of application for the compound (Kohli et al., 2008).
Inhibitors Against Caspase-3
Research involving disubstituted 1,2,3-triazoles prepared using the Huisgen cycloaddition reaction evaluated their efficacy as inhibitors against caspase-3, a crucial enzyme in apoptosis. This study by Jiang and Hansen (2011) indicates the potential application of triazole derivatives in cancer research, specifically in designing inhibitors that could modulate apoptosis (Jiang & Hansen, 2011).
Eigenschaften
IUPAC Name |
4-(phenoxymethyl)-1-[1-[(E)-2-phenylethenyl]sulfonylazetidin-3-yl]triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-28(26,12-11-17-7-3-1-4-8-17)23-14-19(15-23)24-13-18(21-22-24)16-27-20-9-5-2-6-10-20/h1-13,19H,14-16H2/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLTGPIIGOHPRFO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C=CC2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CN1S(=O)(=O)/C=C/C2=CC=CC=C2)N3C=C(N=N3)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[4-(Trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]morpholine](/img/structure/B2817227.png)
![3-[4-(Benzyloxy)phenyl]-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2817229.png)
![[2-(Piperidin-1-yl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2817232.png)
![1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2817233.png)
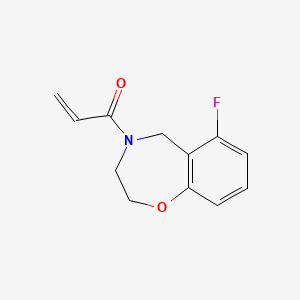

![2-[4-(Methylsulfonyl)piperazin-1-yl]aniline](/img/structure/B2817238.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2817241.png)
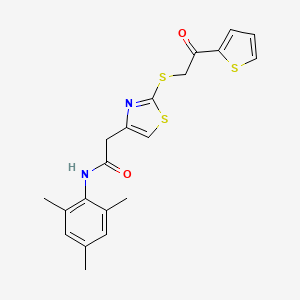
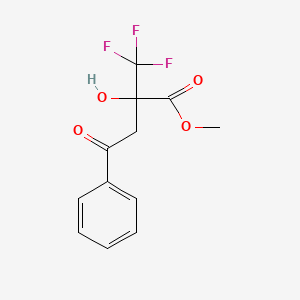
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2817245.png)
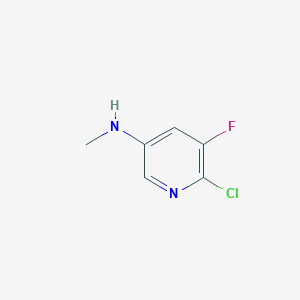
amine hydrochloride](/img/structure/B2817249.png)
